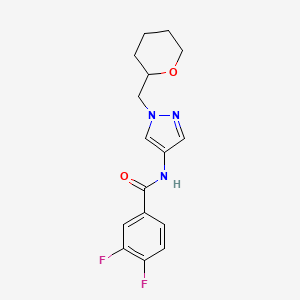

![molecular formula C13H13F3N2O2S B2915672 (2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol CAS No. 338794-79-9](/img/structure/B2915672.png)

(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

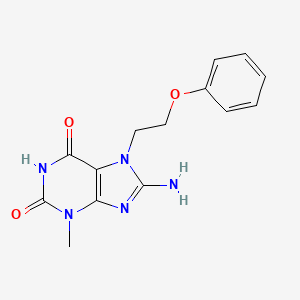

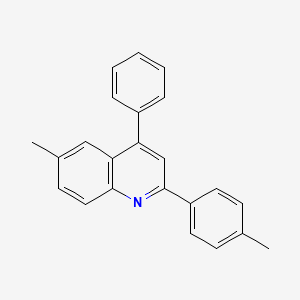

“(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C13H13F3N2O2S . It has a molecular weight of 318.31 .

Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to a phenoxy group, which is then attached to an ethyl group. This ethyl group is connected to an imidazole ring, which also has a sulfanyl group and a methanol group attached .科学的研究の応用

Catalytic Applications

The compound's potential for catalysis is highlighted in research on molybdenum(VI) complexes with thiazole-hydrazone ligands, indicating the broader category of sulfanyl-imidazolyl compounds' relevance in heterogeneous catalysis. These complexes have demonstrated efficiency in the oxidation of primary alcohols and hydrocarbons, showcasing the utility of such compounds in facilitating chemical transformations through catalytic action (Ghorbanloo & Maleki Alamooti, 2017).

Fluorescence and Sensing Applications

The synthesis and fluorescence properties of Zn(2+) fluorescent probes based on benzimidazole and imidazole frameworks suggest applications in sensing and bioimaging. Compounds like 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol indicate the potential utility of sulfanyl-imidazolyl compounds in the development of fluorescent materials for detecting metal ions and other analytes with high sensitivity and specificity (Zheng Wen-yao, 2012).

Antioxidant and Anti-inflammatory Properties

Research on phenolic compounds from Gastrodia elata root extracts, known for their anti-inflammatory properties, suggests the broader relevance of sulfanyl-imidazolyl compounds in pharmacology, particularly in the development of anti-inflammatory agents. These studies highlight the compound's potential in mitigating inflammation through COX inhibition and antioxidant activity, indicating a pathway for future therapeutic applications (Lee et al., 2006).

Photochemical Applications

The photochemical reactivity of sulfanyl-imidazolyl compounds, as demonstrated in the study of 1,3-diphenyl-2-pyrazolines, underscores their potential in the development of materials with unique photoresponsive properties. These compounds' ability to exhibit fluorescence and undergo photochemical transformations in response to light exposure suggests applications in photophysics, photochemistry, and material science for developing light-responsive materials (Lin, Rivett, & Wilshire, 1977).

Electrosynthesis and Synthetic Chemistry

The electrosynthetic applications of related sulfanyl-imidazolyl compounds, highlighted in the synthesis and functionalization of (1-methyl-1H-imidazol-2-yl)methanol derivatives, reveal their utility in synthetic chemistry. These compounds serve as intermediates in the synthesis of complex molecules, demonstrating the versatility of sulfanyl-imidazolyl compounds in facilitating diverse chemical reactions and transformations (Ohta et al., 1987).

特性

IUPAC Name |

4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2S/c14-13(15,16)9-2-1-3-11(6-9)20-5-4-18-10(8-19)7-17-12(18)21/h1-3,6-7,19H,4-5,8H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZPNJRIGPWEQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN2C(=CNC2=S)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326631 |

Source

|

| Record name | 4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679097 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

338794-79-9 |

Source

|

| Record name | 4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

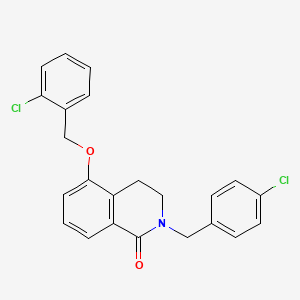

![N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2915592.png)

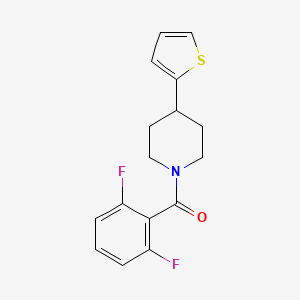

![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)

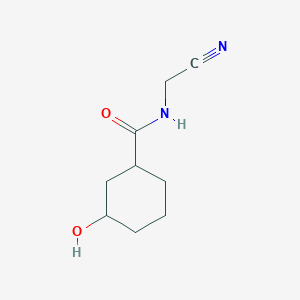

![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2915598.png)

![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)